molecular formula C9H6FN B1202552 5-Fluoroquinoline CAS No. 394-69-4

5-Fluoroquinoline

Katalognummer: B1202552
CAS-Nummer: 394-69-4
Molekulargewicht: 147.15 g/mol
InChI-Schlüssel: WMFXCDGQRHJFKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Vorbereitungsmethoden

The synthesis of 5-Fluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzotrifluoride with glycerol and sulfuric acid can yield this compound. Another method involves the direct fluorination of quinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial production methods often employ catalytic processes to enhance yield and efficiency. These methods may include the use of transition metal catalysts and optimized reaction conditions to facilitate the fluorination process .

Analyse Chemischer Reaktionen

5-Fluoroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

5-Fluoroquinoline is characterized by a bicyclic structure containing a nitrogen atom and a fluorine atom. The incorporation of the fluorine atom enhances its biological activity and reactivity. Various synthetic routes have been developed to obtain this compound, including:

  • Direct Amination : A method involving the reaction of 7-halo-6-fluoroquinolone-3-carboxylic acids with amines under mild conditions.
  • Hybridization Techniques : Recent studies have focused on hybridizing fluoroquinolones with different heterocyclic moieties to improve pharmacological profiles.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy has been compared to standard antibiotics, with key findings indicating:

  • Minimum Inhibitory Concentration (MIC) : The compound shows potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values comparable to or better than traditional fluoroquinolones .
  • Mechanism of Action : The antimicrobial effect is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to impaired DNA replication and transcription. Additionally, oxidative stress induced by reactive oxygen species plays a crucial role in bacterial lethality .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial properties:

  • Antineoplastic Activity : Studies have indicated that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .
  • Enzyme Inhibition : Research has explored its potential as an enzyme inhibitor, particularly in inhibiting acetylcholinesterase, which may have implications for neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound derivatives against resistant strains of bacteria. Results demonstrated that certain derivatives had enhanced potency against multidrug-resistant pathogens, highlighting their potential as alternative therapeutic agents .
  • Toxicity Profile : A case series documented adverse effects associated with fluoroquinolone use, including persistent multisymptom pathology. This emphasizes the need for careful consideration regarding the use of fluoroquinolones in clinical settings .

Wirkmechanismus

The mechanism of action of 5-Fluoroquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication and transcription, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .

Vergleich Mit ähnlichen Verbindungen

5-Fluoroquinoline can be compared with other fluorinated quinolines and isoquinolines. Similar compounds include:

  • 7-Fluoroquinoline
  • 6-Fluoroquinoline
  • 5,7-Difluoroquinoline
  • Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)

Compared to these compounds, this compound exhibits unique properties due to the specific position of the fluorine atom, which can influence its reactivity and biological activity. For instance, this compound may show different enzyme inhibition profiles compared to 7-Fluoroquinoline or 6-Fluoroquinoline .

Biologische Aktivität

5-Fluoroquinoline is a derivative of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antimicrobial activity. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and associated adverse effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is largely attributed to its ability to inhibit bacterial topoisomerases, particularly topoisomerase II and IV, which are essential for DNA replication and transcription in bacteria.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C-7 position of the fluoroquinolone structure can lead to variations in biological activity. For instance, compounds like FQH-2 have shown high binding affinity to target proteins with a binding energy score of -10.6 kcal/mol, comparable to that of moxifloxacin (-11.3 kcal/mol) . These results suggest that structural modifications can enhance the compound's antimicrobial potency while maintaining low cytotoxicity levels.

CompoundBinding Energy (kcal/mol)Antimicrobial ActivityCytotoxicity
Moxifloxacin-11.3HighLow
FQH-2-10.6HighLow

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of DNA gyrase and topoisomerase IV. This inhibition leads to the disruption of DNA replication and repair processes in bacteria, ultimately resulting in cell death. Additionally, studies have shown that 5-fluoroquinolone derivatives can also exhibit antiviral properties, particularly against HIV-1 integrase, with effective concentrations (EC₅₀) ranging from 0.032 to 29.85 μM .

Case Studies

  • In Vitro and In Vivo Studies : Research has demonstrated that 5-fluoroquinolone derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro. In vivo studies involving murine models infected with Staphylococcus aureus confirmed the effectiveness of these compounds in reducing bacterial load significantly .
  • Adverse Effects : Despite their efficacy, fluoroquinolones, including this compound, have been associated with severe adverse events such as tendon ruptures and other collagen-associated disorders. A large cohort study indicated a doubled risk of tendon ruptures among patients treated with fluoroquinolones compared to controls .

Eigenschaften

IUPAC Name

5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFXCDGQRHJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192592
Record name 5-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-69-4
Record name 5-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 5-aminoquinoline (50 g, 347 mmol) in 48% HBF4 (200 mL) at 0° C. was added portionwise sodium nitrite. This was stirred for 1 hour and then poured into 1:1 ethyl acetate/diethyl ether (500 mL). The resulting suspension was filtered and the solid dried. This solid (82.5 g, 338 mmol) was added portionwise to refluxing xylene (1 L) and stirred for 2 hours then allowed to cool. The xylene was decanted off and the residue dissolved in 1N hydrochloric acid (600 mL). After neutralization with sodium carbonate, the mixture was extracted with ethyl acetate (10×500 mL). The extracts were dried over sodium sulfate, filtered and the volatiles removed under reduced pressure. The residue was subjected to silica gel chromatography, eluting with 10-20% diethyl ether in hexanes. Fractions containing product were combined and concentrated under reduced pressure to provide 28.1 g (55%) of the desired compound.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate diethyl ether
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
82.5 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of quinolin-5-amine (2 g, 13.9 mmol) in 10 mL of 48% HBF4 at 0° C. was added sodium nitrite (933 mg, 13.5 mmol) portionwise. This was stirred for 1 hour and then poured into 1:1 ethyl acetate diethyl ether mixture (50 mL). The resulting suspension was filtered and the solid was dried. This solid was added portionwise to refluxing xylene (30 mL) and stirred for 3 hours, then allowed to cool. The xylene was decanted off and the residue was dissolved in 1N HCl (50 mL). After neutralization with NaHCO3, the mixture was extracted with ethyl acetate (3×50 mL). The extracts were dried over sodium sulfate, filtered and the volatiles were removed under reduced pressure. The residue was purified by silica gel chromatography (3% EtOAc/PE) to afford 800 mg of title compound as colorless oil. LC-MS: m/z 148.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
933 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate diethyl ether
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add sodium nitrite in portions to a suspension of 5-aminoquinoline (50 g, 347 mmol) in 48% HBF4 (200 mL) at 0° C. Stir for 1 hour and then pour into 1:1 diethyl ether/ethyl acetate (500 mL). Filter the resulting suspension and dry the solid. Add this solid (82.5 g, 338 mmol) in portions to refluxing xylene (1 L), stir for 2 hours, and then cool. Decant the xylene and dissolve the residue in 1N hydrochloric acid (600 mL). Neutralize with sodium carbonate, extract with ethyl acetate (10×500 mL), dry the extracts over sodium sulfate, filter and concentrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with 10-20% diethyl ether in hexanes. Combine fractions containing product and concentrate them under reduced pressure to provide the desired compound (28.1 g, 55%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
diethyl ether ethyl acetate
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
82.5 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Yield
55%

Synthesis routes and methods IV

Procedure details

To a suspension of 5-aminoquinoline (10.0 g, 0.069 mol) in 48% HBF4 (40 mL) at 0° C. was added portionwise sodium nitrite. This was stirred for 1 hour and then poured into 1:1 ethyl acetate/diethyl ether (50 mL). The resulting suspension was filtered and the solid dried. This solid was added portionwise to refluxing xylene (80 mL) and stirred for 2 hours then allowed to cool. The xylene was decanted off and the residue was dissolved in 1N aqueous hydrochloric acid (100 mL). After neutralization with sodium carbonate, the mixture was extracted with ethyl acetate (3×80 mL). The extracts were dried over sodium sulfate, filtered and the volatiles were removed in vacuo. The residue was purified by silica gel column chromatography, eluting with 2% ethyl acetate in petroleum ether to afford 5-fluoroquinoline as a colorless oil (2.5 g, 24.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate diethyl ether
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
24.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoroquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoroquinoline
Reactant of Route 3
Reactant of Route 3
5-Fluoroquinoline
Reactant of Route 4
Reactant of Route 4
5-Fluoroquinoline
Reactant of Route 5
Reactant of Route 5
5-Fluoroquinoline
Reactant of Route 6
Reactant of Route 6
5-Fluoroquinoline
Customer
Q & A

Q1: What is the main finding regarding the carcinogenicity of 5-Fluoroquinoline compared to its parent compound and the 3-Fluoroquinoline derivative?

A1: Research has shown that substituting a fluorine atom at different positions on the quinoline molecule significantly impacts its carcinogenic potential. While quinoline itself is a known hepatocarcinogen [, ], its derivative, 3-Fluoroquinoline (3-FQ), exhibited no carcinogenic activity in the same assays [, ]. Conversely, substituting fluorine at the 5th position, creating this compound (5-FQ), drastically increased its carcinogenic potency compared to the parent quinoline molecule [, ]. This highlights the importance of fluorine substitution position in dictating the biological activity of quinoline derivatives.

Q2: What is the proposed mechanism behind the observed carcinogenic activity of this compound?

A2: While the provided research doesn't delve into the specific mechanism of action for 5-FQ's carcinogenicity, it suggests a strong correlation between mutagenicity and carcinogenicity for this compound [, ]. Studies indicate that both quinoline and 5-FQ induce mutations in bacterial tester strains and cause the formation of GST-P positive foci in rat liver cells, which are indicative of carcinogenic potential [, ]. This points towards a genotoxic mechanism, potentially involving DNA damage as a key step in 5-FQ induced carcinogenesis.

Q3: How does this compound compare to other quinoline derivatives in terms of its interaction with CYP enzymes?

A3: Research indicates that this compound (5-FQ) exhibits strong inhibitory effects on Coumarin 7-hydroxylase activity in both bovine liver microsomes and human CYP2A6, surpassing the inhibitory potency of its parent compound, quinoline []. Interestingly, the position of the fluorine atom plays a crucial role in this interaction, as 3-Fluoroquinoline demonstrates significantly weaker inhibition compared to 5-FQ []. This suggests that the presence and position of the fluorine atom directly influence the interaction of these compounds with CYP enzymes, potentially impacting their metabolism and overall biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.